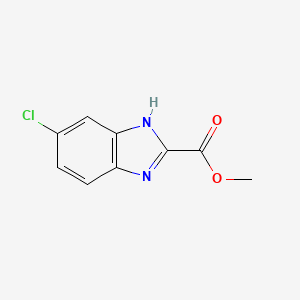

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H7ClN2O2 . It is used in proteomics research .

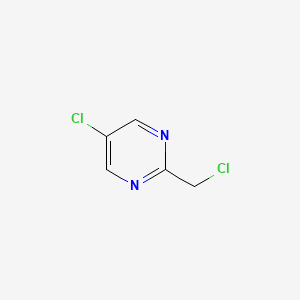

Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester consists of a benzimidazole ring which is a fused benzene and imidazole ring. It has a chlorine atom at the 6th position and a carboxylic acid methyl ester group at the 2nd position . The InChI code for this compound is1S/C9H7ClN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is 210.62 g/mol . It has a melting point of 171-178 °C . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound is 210.0196052 g/mol . The compound has a topological polar surface area .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Antifungal Agents

Benzimidazole derivatives, including 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, have been explored for their potential as antifungal agents. One such derivative has shown significant tumor growth inhibition in animal models, indicating its potential in cancer therapy .

Pharmacological Profile

The structural characteristic of benzimidazoles, which includes the compound , has shown promising applications in biological and clinical studies. These compounds are being studied for their therapeutic effects across a range of diseases .

Proteomics Research

This specific compound is available for purchase for proteomics research, suggesting its use in the study of proteins and their functions .

Materials Chemistry and Electronics

Benzimidazole derivatives are used in materials chemistry and electronics due to their unique properties, which could include the compound .

Dyes and Pigments

These derivatives are important intermediates in the synthesis of dyes and pigments, indicating potential applications in colorant industries .

Agriculture

The use of benzimidazole derivatives in agriculture opens up possibilities for this compound to be used in the development of new agrochemicals .

Chemosensing and Fluorescence Applications

Benzimidazole derivatives are utilized in chemosensing and fluorescence applications, which could extend to the use of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester in sensing technologies .

Corrosion Science

These compounds have applications in corrosion science, suggesting potential use in protective coatings and materials engineering .

Wirkmechanismus

The benzimidazole ring mimics the purine structure, which allows these compounds to interact with various enzymes and receptors in biological systems via hydrogen bonding . The introduction of various substituents on the benzimidazole core structure can lead to a wide range of biological activities.

Eigenschaften

IUPAC Name |

methyl 6-chloro-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABAOZMNFJQFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695749 |

Source

|

| Record name | Methyl 6-chloro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester | |

CAS RN |

113115-62-1 |

Source

|

| Record name | Methyl 6-chloro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)

![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)